molecular formula C18H24F3NO2 B2925833 N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1795487-85-2

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2925833
CAS No.: 1795487-85-2
M. Wt: 343.39
InChI Key: XPHKHVXNCOQXCK-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a trifluoromethyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and the trifluoromethylphenylpropanoic acid. These intermediates are then coupled using standard amide bond-forming reactions, such as the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyclohexyl group can be oxidized to form cyclohexanone.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl group.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexanone

  • Reduction: Trifluoromethyl group

  • Substitution: Various amides or esters

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the cyclohexyl group provides structural stability. The amide group plays a crucial role in the biological activity of the compound.

Comparison with Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)urea: Similar in structure but lacks the trifluoromethyl group.

  • N-(2-hydroxyethyl)benzamide: Similar amide structure but different substituents on the benzene ring.

Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO2/c19-18(20,21)15-9-6-13(7-10-15)8-11-17(24)22-12-16(23)14-4-2-1-3-5-14/h6-7,9-10,14,16,23H,1-5,8,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHKHVXNCOQXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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